molecular formula C8H9NNaO6S B1139085 NPE-caged-proton CAS No. 1186195-63-0

NPE-caged-proton

Cat. No.: B1139085
CAS No.: 1186195-63-0
M. Wt: 270.22 g/mol
InChI Key: SSIPIRXPVMRXSA-UHFFFAOYSA-N
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Description

Chemical identity and nomenclature

This compound is chemically identified as 1-(2-nitrophenyl)ethyl sulfate sodium salt, with the molecular formula C8H8NNaO6S and a molecular weight of 269.21 grams per mole. The compound carries the Chemical Abstracts Service registry number 1186195-63-0 and is alternatively known as NPE-caged-sulfate, reflecting its dual function as both a proton and sulfate ion source upon photolytic activation. The International Union of Pure and Applied Chemistry nomenclature for this compound is sodium 1-(2-nitrophenyl)ethyl sulfate, which precisely describes its structural composition.

The compound exists as a sodium salt, enhancing its water solubility and stability in aqueous biological systems. Its chemical structure incorporates the characteristic 1-(2-nitrophenyl)ethyl protecting group, which serves as the photolabile component responsible for the compound's light-sensitive properties. The sulfate moiety functions as the leaving group during photolysis, contributing to the overall acidification effect through the release of both protons and sulfate ions.

The purity specifications for this compound typically exceed 98% as determined by high-performance liquid chromatography, ensuring consistent and reliable experimental results. Storage recommendations include maintaining the compound at temperatures of -20°C to preserve its photochemical properties and prevent degradation. The compound demonstrates excellent stability under appropriate storage conditions while maintaining its photolytic responsiveness when exposed to ultraviolet irradiation.

Historical development within photocleavable protecting groups

The conceptual foundation for this compound emerged from the pioneering work of Barltrop and Schofield in 1962, who first demonstrated the photochemical release of glycine from N-benzylglycine using 253.7 nanometer ultraviolet light. This seminal discovery established the fundamental principle that specific chemical bonds could be selectively cleaved using light energy, opening new possibilities for controlling chemical reactions with unprecedented precision.

Following this initial breakthrough, the field of photolabile protecting groups expanded rapidly throughout the 1970s under the guidance of researchers such as Kaplan and Epstein, who systematically explored these compounds in various biochemical systems. During this period, a comprehensive set of evaluation criteria was established, commonly referred to as the Lester rules or Sheehan criteria, which provided standardized benchmarks for assessing the performance and utility of photolabile protecting groups.

The development of this compound specifically addresses several critical requirements established by these early standards. The compound demonstrates a quantum yield greater than 0.10 for photocleavage, ensuring efficient utilization of incident light energy. Its excitation wavelength of 350-355 nanometers exceeds the 300 nanometer threshold specified in the original criteria, providing safer experimental conditions while maintaining effective photolytic activity.

Research conducted by Barth and Corrie in 2002 provided the first comprehensive characterization of this compound as a novel caged proton capable of inducing large pH jumps. Subsequent investigations by Abbruzzetti and colleagues in 2005 detailed the kinetics of proton release following flash photolysis, establishing the temporal characteristics that make this compound particularly valuable for dynamic biological studies.

Position within o-nitrobenzyl photoactive compounds

This compound belongs to the extensive family of o-nitrobenzyl photoactive compounds, which represent the most widely utilized and versatile class of photolabile protecting groups in chemical and biological research. The o-nitrobenzyl chromophore serves as the fundamental photoactive unit in these compounds, undergoing characteristic photochemical transformations that enable controlled release of protected molecules.

The photochemical mechanism of o-nitrobenzyl compounds involves the formation of a photochromic aci-nitro intermediate following initial light absorption. For this compound, this intermediate subsequently releases protons to the surrounding solution at a rate of approximately 1.58 × 10^7 s^-1 at neutral pH conditions. The aci-nitro intermediate exhibits a pKa value of 3.69, contributing to the compound's ability to generate substantial pH changes upon photolytic activation.

Comparative studies have revealed that different substitution patterns on the o-nitrobenzyl framework significantly influence photolytic efficiency and kinetics. The 4,5-dimethoxy-2-nitrobenzyl variant, for example, demonstrates faster uncaging rates for ether-linked substrates compared to simple o-nitrobenzyl derivatives. However, this compound's specific structural design optimizes it for proton release applications rather than general substrate uncaging.

Compound Type Quantum Yield Extinction Coefficient (M^-1 cm^-1) Primary Application
This compound 0.7 18,400 pH manipulation
DMNPE-4 (calcium cage) 0.09 5,120 Calcium release
NP-EGTA (calcium cage) 0.23 975 Calcium signaling
DM-nitrophen (calcium cage) 0.18 4,300 Calcium studies

The positioning of this compound within this family is further distinguished by its specialized function as a proton source rather than a protecting group for larger biomolecules. This specialization allows for more straightforward experimental applications where precise pH control is required without the complexity of releasing and tracking larger molecular species.

Significance in spatiotemporal control of proton release

The significance of this compound in achieving spatiotemporal control over proton release cannot be overstated, as it provides researchers with unprecedented precision in manipulating local pH environments within biological systems. The compound's ability to generate rapid acidification events, with pH decreases reaching as low as pH 2, enables investigation of pH-sensitive processes that occur on millisecond to second timescales.

Recent applications have demonstrated the compound's utility in controlling dynamic cellular processes through precise proton release. Studies of the M2 proton channel have utilized this compound to trigger pH jumps from pH 8.0 to 6.0, enabling researchers to examine proton transport mechanisms with exceptional temporal resolution. The laser-induced pH jump technique allows for the separation of protonation and channel opening processes, providing insights into the molecular mechanisms underlying proton selectivity and transport.

The spatial control achievable with this compound extends beyond simple bulk solution applications to include localized activation within specific cellular compartments or tissue regions. Two-photon photolysis techniques have been investigated for NPE-caged compounds, although the cross-section for this compound photolysis at two-photon wavelengths is estimated at 0.02-0.04 Göppert-Mayer units, limiting efficiency at standard laser powers. Despite this limitation, the compound's single-photon activation properties provide sufficient spatial resolution for most biological applications.

The temporal precision afforded by this compound has proven particularly valuable in studies of protein conformational changes and membrane fusion events. Time-resolved infrared spectroscopy experiments have utilized the compound to investigate pH-induced aggregation of amyloid peptides, demonstrating how controlled acidification can drive pathologically relevant protein structural transitions. Similarly, membrane fusion studies have employed this compound to trigger fusion events in giant unilamellar vesicles, providing insights into the pH-dependent mechanisms underlying biological membrane fusion processes.

Application Area pH Range Achieved Temporal Resolution Spatial Resolution
Protein studies pH 2-8 Nanoseconds Cellular
Membrane fusion pH 4-7 Microseconds Vesicular
Ion channel analysis pH 5-8 Milliseconds Channel-specific
Cellular physiology pH 3-7 Seconds Subcellular

The development of this compound has also influenced the broader field of optochemical biology by demonstrating the feasibility of controlling fundamental cellular parameters such as pH with light-based activation. This approach has inspired the development of other photoactivatable tools for manipulating cellular environments, including caged inhibitors for kinase regulation and photoresponsive polymers for controlled drug delivery. The success of this compound in providing reliable, quantifiable proton release has established it as a benchmark for evaluating other pH-manipulation strategies in biological research.

Properties

CAS No.

1186195-63-0

Molecular Formula

C8H9NNaO6S

Molecular Weight

270.22 g/mol

IUPAC Name

sodium;1-(2-nitrophenyl)ethyl sulfate

InChI

InChI=1S/C8H9NO6S.Na/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11;/h2-6H,1H3,(H,12,13,14);

InChI Key

SSIPIRXPVMRXSA-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)O.[Na]

Synonyms

Alternative Name: NPE-caged-sulfate

Origin of Product

United States

Preparation Methods

Core Synthetic Route

The primary synthesis of this compound begins with the esterification of 1-(2-nitrophenyl)ethanol with sulfur trioxide (SO₃), followed by neutralization to form the sodium salt. The reaction proceeds as follows:

  • Sulfation Reaction :
    1-(2-Nitrophenyl)ethanol reacts with sulfur trioxide in an anhydrous aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere. The reaction is catalyzed by a tertiary amine, such as triethylamine, to scavenge protons and drive the esterification:

    C8H9NO3+SO3Et3NC8H8NO6S+H2O\text{C}_8\text{H}_9\text{NO}_3 + \text{SO}_3 \xrightarrow{\text{Et}_3\text{N}} \text{C}_8\text{H}_8\text{NO}_6\text{S} + \text{H}_2\text{O}

    Yields typically range from 60–75%, depending on reaction time and stoichiometry.

  • Salt Formation :
    The intermediate sulfate ester is treated with sodium bicarbonate to form the sodium salt, enhancing water solubility:

    C8H8NO6S+NaHCO3C8H7NNaO6S+CO2+H2O\text{C}_8\text{H}_8\text{NO}_6\text{S} + \text{NaHCO}_3 \rightarrow \text{C}_8\text{H}_7\text{NNaO}_6\text{S} + \text{CO}_2 + \text{H}_2\text{O}

    Excess bicarbonate is removed via filtration, and the product is lyophilized.

Table 1: Reaction Conditions for this compound Synthesis

ParameterOptimal Value
Temperature0–4°C
SolventDichloromethane
CatalystTriethylamine (1.2 eq)
Reaction Time4–6 hours
Final Purity (HPLC)≥98%

Alternative Approaches

A modified method involves using 1-(2-nitrophenyl)diazoethane as the starting material, which reacts with sulfuric acid to form the sulfate ester directly. This route avoids the need for SO₃ but requires careful handling of diazo compounds due to their instability.

Analytical Characterization

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :
    1H^1\text{H} NMR (D₂O, 400 MHz): δ 8.15 (d, 1H, Ar-H), 7.85 (t, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 4.45 (q, 2H, CH₂), 1.55 (t, 3H, CH₃).
    13C^{13}\text{C} NMR confirms the sulfate ester linkage at δ 72.5 ppm.

  • Infrared Spectroscopy (IR) :
    Strong absorption at 1265 cm⁻¹ (S=O stretch) and 1530 cm⁻¹ (asymmetric NO₂ stretch).

Purity and Stability Assessment

  • High-Performance Liquid Chromatography (HPLC) :
    Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 4.2 min, confirming ≥98% purity.

  • Stability Testing :
    Solutions in deionized water (pH 7.4) show <5% decomposition after 6 months at -20°C.

Photolytic Efficiency and Byproduct Analysis

Kinetics of Proton Release

Flash photolysis at 355 nm releases protons with a biphasic time course:

  • Fast Phase : Deprotonation of the nitronic acid intermediate (τ ≈ 63 ns).

  • Slow Phase : Acid dissociation of the sulfate ion (τ ≈ 18 s⁻¹ at pH 7).

Table 2: Photolysis Parameters of this compound

ParameterValue
Absorption Maximum350–355 nm
Quantum Yield (Φ)0.18 ± 0.02
Molar Extinction Coefficient (ε)4200 M⁻¹cm⁻¹

Byproduct Identification

Photolysis generates 2-nitrosoacetophenone and sulfate ions, confirmed by LC-MS and ion chromatography. The nitroso byproduct exhibits negligible reactivity with biological macromolecules under physiological conditions.

Optimization Strategies for Synthesis

Reaction Condition Modifications

  • Solvent Effects : Replacing dichloromethane with THF increases yield to 80% but complicates purification.

  • Catalyst Screening : Pyridine derivatives (e.g., 4-dimethylaminopyridine) improve esterification efficiency by 15%.

Applications in Biological Research

This compound enables precise pH jumps to study:

  • Protein Folding Dynamics : Acid-induced transitions in metmyoglobin.

  • Enzyme Kinetics : pH-dependent activity of proteases and phosphatases .

Chemical Reactions Analysis

Types of Reactions: NPE-caged-proton primarily undergoes photolysis, a reaction where the compound is exposed to ultraviolet light, causing it to release a proton and a sulfate ion. This reaction is highly specific and occurs at wavelengths between 350 and 355 nanometers .

Common Reagents and Conditions: The primary reagent used in the reactions involving this compound is ultraviolet light. The reaction conditions typically involve maintaining the compound in an aqueous solution and exposing it to controlled ultraviolet light to induce photolysis .

Major Products Formed: The major products formed from the photolysis of this compound are a proton and a sulfate ion. This reaction results in a rapid decrease in pH, making it useful for applications requiring precise control of acidity .

Scientific Research Applications

Key Applications

  • Control of Cellular Processes
    • NPE-caged-proton is utilized to manipulate intracellular pH, which is crucial for various cellular functions such as enzyme activity, ion channel regulation, and membrane fusion. For instance, the activation of membrane fusion in giant unilamellar vesicles has been successfully demonstrated by lowering the pH through photolysis of this compound .
  • Biophysical Studies
    • The compound has been employed in studies examining conformational changes in proteins. For example, it has been shown to drive acid-induced conformational changes in metmyoglobin, monitored via near-UV absorption spectroscopy . This capability allows researchers to explore protein dynamics and folding pathways under controlled conditions.
  • Neurobiology
    • In neurobiological applications, this compound can be used to study synaptic transmission and neuronal signaling by uncaging protons at specific locations within neurons. This technique aids in understanding the roles of protons in neurotransmitter release and receptor activation .
  • Photophysiology
    • The compound serves as a valuable tool in photophysiological studies where light-controlled release of protons is necessary for investigating light-driven biological processes. Its ability to induce rapid pH changes supports experiments that require precise timing and localization of proton release.

Comparative Data Table

Application AreaDescriptionKey Findings
Cellular ProcessesManipulation of intracellular pH for enzyme activity and membrane fusionEffective in inducing membrane fusion in giant liposomes
Biophysical StudiesMonitoring protein conformational changes through pH modulationInduces significant conformational changes in metmyoglobin
NeurobiologyStudying synaptic transmission and neuronal signalingFacilitates localized proton release for neurotransmitter studies
PhotophysiologyInvestigating light-driven biological processesEnables precise control over proton release timing

Case Studies

  • Membrane Fusion Studies
    • A study demonstrated that this compound could effectively trigger membrane fusion events by creating localized pH drops in giant unilamellar vesicles. This was visualized using fluorescent markers, showcasing the compound's utility in membrane biology .
  • Protein Dynamics
    • Research involving metmyoglobin showed that this compound could induce large pH jumps, leading to observable conformational transitions that were tracked using spectroscopic methods. This highlights its potential for studying protein folding and stability under varying pH conditions .
  • Neuronal Activity Modulation
    • In neurobiological experiments, this compound was used to explore the role of protons in synaptic transmission. By uncaging protons at specific synapses, researchers were able to elucidate the mechanisms by which protons influence neurotransmitter release and receptor activation .

Mechanism of Action

The mechanism of action of NPE-caged-proton involves the release of a proton and a sulfate ion upon exposure to ultraviolet light. This release is triggered by the breaking of the chemical bond between the proton and the nitrogen-containing polyethylene glycol cage. The released proton can then participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds:
  • NPE-caged-adenosine triphosphate
  • NPE-caged-guanosine triphosphate
  • NPE-caged-adenosine diphosphate ribose

Uniqueness: NPE-caged-proton is unique in its ability to generate rapid and precise pH jumps, making it particularly useful for studies requiring controlled acidification. Unlike other caged compounds that release larger molecules, this compound releases a simple proton, allowing for more straightforward and targeted applications .

Q & A

Q. How can researchers balance clarity and technical rigor when publishing this compound findings for interdisciplinary audiences?

  • Methodological Answer :
  • Structure the discussion to first address specialists (e.g., mechanistic insights) and then broader implications (e.g., applications in neurobiology) .
  • Use appendices for highly technical content (e.g., derivations of kinetic models) and plain-language summaries for key findings .
  • Avoid jargon in abstracts and define acronyms (e.g., "NPE" as 2-nitrobenzylphenylethyl ester) upon first use .

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